molecular formula C25H26N2O3 B11385890 1-[2-(2-methoxyphenoxy)ethyl]-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11385890
M. Wt: 402.5 g/mol
InChI Key: KMXIMDGWVDBJDO-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: is a complex organic compound with a unique structure that includes both methoxy and methylphenoxy groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2-methoxyphenol and 3-methylphenol, which are then reacted with ethyl bromide to form the corresponding ethyl ethers. These intermediates are further reacted with benzodiazole derivatives under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methylphenoxy groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate enzyme activity or binding affinity.

Medicine: In the medical field, this compound may have potential therapeutic applications. It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[1-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-[1-(3-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C25H26N2O3/c1-18-9-8-10-20(17-18)30-19(2)25-26-21-11-4-5-12-22(21)27(25)15-16-29-24-14-7-6-13-23(24)28-3/h4-14,17,19H,15-16H2,1-3H3

InChI Key

KMXIMDGWVDBJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC

Origin of Product

United States

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